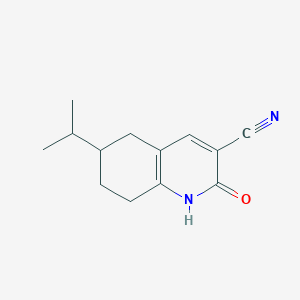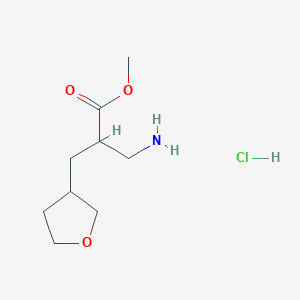
1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol
Descripción general
Descripción
1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol (DCBP) is a synthetic compound that has been used in a variety of scientific research applications. It is an important tool for researchers to study various biochemical and physiological processes in order to gain greater insight into the functioning of the human body and its various systems. DCBP has been used in lab experiments to study the effects of various drugs and compounds on the human body, as well as to study the effects of environmental toxins on living systems.
Aplicaciones Científicas De Investigación
Anti-allergic Reactions
The compound may also serve as a basis for developing anti-allergic medications. Its structure suggests it could prevent the release of histamine from mast cells, which is a key factor in allergic reactions.
Each of these applications warrants further investigation to determine the efficacy and safety of “1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol” in each respective field. The compound’s diverse potential makes it a valuable subject for scientific research across various domains of medical science .
Mecanismo De Acción
Target of Action
It is known to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections . It is also suggested that it may target the adenine nucleotide translocator (ANT) in the inner mitochondrial membrane .
Mode of Action
The mode of action of 1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . When targeting ANT, it acts as a hexokinase (HK) inducer and induces a conformational change in the ANT, leading to mitochondrial channel formation .
Biochemical Pathways
Its antiseptic properties suggest that it may interfere with the metabolic processes of bacteria and viruses, thereby inhibiting their growth and replication .
Pharmacokinetics
It is known that it is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes . The concentration in saliva after 120 minutes represents about 50% of the administered dose .
Result of Action
The result of the action of 1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol is the elimination of bacteria and viruses associated with mouth and throat infections . This leads to a reduction in the symptoms of these infections, such as sore throat .
Action Environment
The action of 1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol can be influenced by various environmental factors. For instance, the pH of the environment can affect its antiseptic activity . Furthermore, its stability and efficacy can be influenced by factors such as temperature and humidity .
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-9-2-1-8(11(13)5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZKXAKTSOBSGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(Methylsulfonyl)(phenyl)amino]butanoic acid](/img/structure/B1463439.png)


![ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate](/img/structure/B1463443.png)
amine hydrochloride](/img/structure/B1463444.png)

![1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine dihydrochloride](/img/structure/B1463447.png)
![{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1463449.png)



![6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine](/img/structure/B1463458.png)